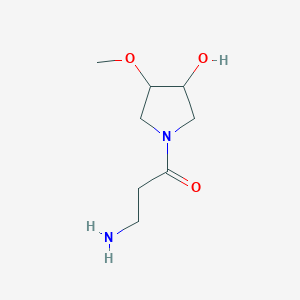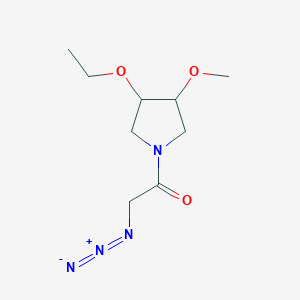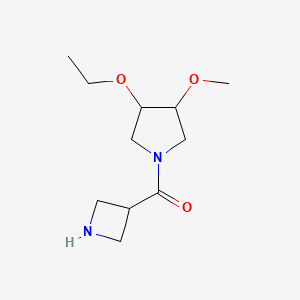
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine, also known as 2-E-TFMP, is a novel organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid with a molecular weight of 178.2 g/mol. 2-E-TFMP is a versatile compound that is used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing pyrazole-containing chelating agents, including derivatives similar to the compound , demonstrating the versatility of pyrazoles in forming complex structures with potential for various applications (Driessen, 2010). Another study focused on the facile synthesis of pyrazolo[3,4-b]pyridine derivatives, indicating the compound's utility in generating new N-fused heterocycle products (Ghaedi et al., 2015).
Biological Activities
A significant portion of the research has been devoted to exploring the biological activities of pyrazole derivatives. For instance, some new pyrazoline and pyrazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Hassan, 2013). Moreover, a study on the design and synthesis of certain ethan-1-amine derivatives revealed their antibacterial activity, further supporting the interest in this class of compounds for therapeutic uses (Prasad, 2021).
Advanced Materials and Catalysis
Research has also been conducted on the application of pyrazole derivatives in materials science and catalysis. For example, solvent and co-catalyst dependent studies involving pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes have shown significant results in oligomerization and polymerization of ethylene, suggesting applications in material synthesis and industrial processes (Obuah et al., 2014).
Wirkmechanismus
Pyrazole derivatives
are a special class of nitrogen-containing heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities, as well as kinase inhibition .
Trifluoromethyl group-containing drugs
have been found to exhibit numerous pharmacological activities . The trifluoromethyl group is often incorporated into potential drug molecules due to its ability to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
Eigenschaften
IUPAC Name |
2-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-2-14-6(3-4-12)5-7(13-14)8(9,10)11/h5H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCATWOSSRERKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















